1-[1-(3,5-Difluorophenyl)-3-methyl-1h-pyrazol-4-yl]ethanone 1-[1-(3,5-Difluorophenyl)-3-methyl-1h-pyrazol-4-yl]ethanone
Brand Name: Vulcanchem
CAS No.: 2096985-50-9
VCID: VC2769619
InChI: InChI=1S/C12H10F2N2O/c1-7-12(8(2)17)6-16(15-7)11-4-9(13)3-10(14)5-11/h3-6H,1-2H3
SMILES: CC1=NN(C=C1C(=O)C)C2=CC(=CC(=C2)F)F
Molecular Formula: C12H10F2N2O
Molecular Weight: 236.22 g/mol

1-[1-(3,5-Difluorophenyl)-3-methyl-1h-pyrazol-4-yl]ethanone

CAS No.: 2096985-50-9

Cat. No.: VC2769619

Molecular Formula: C12H10F2N2O

Molecular Weight: 236.22 g/mol

* For research use only. Not for human or veterinary use.

1-[1-(3,5-Difluorophenyl)-3-methyl-1h-pyrazol-4-yl]ethanone - 2096985-50-9

Specification

CAS No. 2096985-50-9
Molecular Formula C12H10F2N2O
Molecular Weight 236.22 g/mol
IUPAC Name 1-[1-(3,5-difluorophenyl)-3-methylpyrazol-4-yl]ethanone
Standard InChI InChI=1S/C12H10F2N2O/c1-7-12(8(2)17)6-16(15-7)11-4-9(13)3-10(14)5-11/h3-6H,1-2H3
Standard InChI Key XNPOLOKMIZAECE-UHFFFAOYSA-N
SMILES CC1=NN(C=C1C(=O)C)C2=CC(=CC(=C2)F)F
Canonical SMILES CC1=NN(C=C1C(=O)C)C2=CC(=CC(=C2)F)F

Introduction

Structural Features and Physical Properties

The compound 1-[1-(3,5-Difluorophenyl)-3-methyl-1h-pyrazol-4-yl]ethanone belongs to the heterocyclic class of compounds featuring a pyrazole core. This five-membered aromatic ring contains two adjacent nitrogen atoms and serves as a privileged scaffold in medicinal chemistry.

Molecular Structure

The molecular structure consists of:

  • A pyrazole core (five-membered heterocyclic ring with two adjacent nitrogen atoms)

  • A 3,5-difluorophenyl substituent at the N1 position

  • A methyl group at the C3 position

  • An acetyl (ethanone) group at the C4 position

This specific substitution pattern creates a molecule with distinct electronic and steric properties that differ significantly from other pyrazole derivatives. The 3,5-difluorophenyl group introduces fluorine atoms that can significantly alter the compound's lipophilicity, metabolic stability, and binding properties with biological targets.

Predicted Physical Properties

Based on structural analysis and comparison with related compounds, the following physical properties can be predicted:

PropertyPredicted ValueBasis for Prediction
Molecular Weight250.23 g/molCalculated from molecular formula C12H10F2N2O
LogP2.3-2.8Based on similar fluorinated pyrazoles
Melting Point95-125°CTypical range for substituted pyrazoles
SolubilityModerate in organic solvents; Limited in waterBased on lipophilicity and polarity
pKa~13-14 (for pyrazole N-H)Comparable to similar pyrazole structures

The presence of fluorine atoms in the 3,5-difluorophenyl group is expected to increase the lipophilicity compared to non-fluorinated analogs, potentially enhancing membrane permeability while also increasing metabolic stability.

Synthesis Methodologies

The synthesis of 1-[1-(3,5-Difluorophenyl)-3-methyl-1h-pyrazol-4-yl]ethanone likely follows established routes for preparing substituted pyrazoles, with modifications to accommodate the specific substitution pattern.

Retrosynthetic Analysis

Several synthetic strategies may be viable for this compound:

  • Pyrazole Formation and Functionalization: First forming the pyrazole core, then introducing the 3,5-difluorophenyl, methyl, and acetyl groups in sequence.

  • Cyclocondensation Approach: Reacting a hydrazine derivative with an appropriate β-diketone or equivalent to directly form the substituted pyrazole.

  • Cross-Coupling Strategy: Utilizing palladium-catalyzed cross-coupling reactions to introduce the various substituents onto a pre-formed pyrazole scaffold.

Cyclocondensation Approach

This approach would involve the reaction of 3,5-difluorophenylhydrazine with an appropriate β-diketone or equivalent:

  • Condensation of 3,5-difluorophenylhydrazine with a β-diketone containing the methyl group

  • Subsequent introduction of the acetyl group at the C4 position via Friedel-Crafts acylation or directed metalation followed by acylation

Functionalization of Pre-formed Pyrazole

This approach would involve:

  • N-arylation of a suitable pyrazole precursor with a 3,5-difluorophenyl halide using copper-catalyzed conditions

  • Methylation at the C3 position using appropriate alkylating agents

  • Introduction of the acetyl group at the C4 position through directed metalation followed by reaction with acetyl chloride or acetic anhydride

Purification Methods

Purification of the target compound would typically involve:

  • Column chromatography (silica gel, hexane/ethyl acetate gradients)

  • Recrystallization from appropriate solvent systems

  • Preparative HPLC for achieving high purity (>95%)

Spectroscopic Characterization

Spectroscopic techniques would be essential for confirming the structure and purity of 1-[1-(3,5-Difluorophenyl)-3-methyl-1h-pyrazol-4-yl]ethanone.

Predicted ¹H NMR Signals

Proton TypeExpected Chemical Shift (ppm)MultiplicityIntegration
Pyrazole C5-H7.8-8.2singlet1H
3,5-Difluorophenyl H2,H66.8-7.2multiplet (due to F coupling)2H
3,5-Difluorophenyl H46.6-7.0triplet of triplets1H
C3-CH₃2.3-2.5singlet3H
COCH₃2.4-2.6singlet3H

Predicted ¹³C NMR Signals

Key carbon signals would include:

  • Carbonyl carbon (C=O) at approximately 190-200 ppm

  • Quaternary carbons of the pyrazole ring at 135-150 ppm

  • C-F carbons of the difluorophenyl group (with characteristic splitting patterns) at 160-165 ppm

  • Methyl carbon signals at 10-15 ppm (C3-CH₃) and 25-30 ppm (COCH₃)

Infrared Spectroscopy

Expected characteristic IR absorptions:

  • C=O stretching at 1650-1700 cm⁻¹

  • C=N and C=C stretching at 1550-1650 cm⁻¹

  • C-F stretching at 1000-1400 cm⁻¹

  • Aromatic C-H stretching at 3000-3100 cm⁻¹

Mass Spectrometry

Expected mass spectral features:

  • Molecular ion peak at m/z 250 [M]⁺

  • Fragment ions corresponding to loss of acetyl group (m/z 207)

  • Fragment corresponding to the difluorophenyl moiety (m/z 127)

Chemical Reactivity Profile

The reactivity of 1-[1-(3,5-Difluorophenyl)-3-methyl-1h-pyrazol-4-yl]ethanone is governed by the functional groups present in the molecule.

Reactivity of the Acetyl Group

The acetyl group at the C4 position can undergo typical carbonyl reactions:

  • Reduction: Can be reduced to secondary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride

  • Nucleophilic Addition: Can undergo nucleophilic addition with reagents like hydrazine to form hydrazones

  • Aldol Condensation: The α-hydrogen is activated for aldol and related condensation reactions

  • Wittig Reaction: Can react with phosphorus ylides to form alkenes

Reactivity of the Pyrazole Ring

The pyrazole core demonstrates specific reactivity patterns:

  • Electrophilic Substitution: While generally less reactive toward electrophilic substitution than benzene, certain positions may undergo halogenation or nitration under forcing conditions

  • Metallation: Directed metallation may occur at the C5 position using strong bases like lithium diisopropylamide

  • Oxidation: The pyrazole ring exhibits stability toward oxidizing agents, but oxidation can occur under harsh conditions

Effects of Fluorine Substituents

The 3,5-difluorophenyl group introduces unique reactivity aspects:

  • Electronic Effects: The fluorine atoms withdraw electron density, affecting the electronics of the entire molecule

  • Nucleophilic Aromatic Substitution: The fluorine atoms may be susceptible to nucleophilic aromatic substitution, particularly in the presence of strong nucleophiles

  • Metabolic Stability: The C-F bonds increase resistance to oxidative metabolism, potentially enhancing the compound's metabolic stability

Potential ActivityStructural BasisComparison with Known Compounds
Anti-inflammatoryPyrazole core with aryl substitutionSimilar to celecoxib and other COX-2 inhibitors
AntimicrobialFluorinated aryl group combined with heterocyclic scaffoldComparable to fluoroquinolone antibiotics
AnticancerElectrophilic acetyl group capable of interacting with nucleophilic residues in proteinsRelated to pyrazole-based kinase inhibitors
CNS ActivityBalanced lipophilicity and molecular weight suitable for BBB penetrationSimilar to pyrazole-based anxiolytics

Structure-Activity Relationship Considerations

Several structural features may contribute to biological activity:

  • Fluorine Substituents: The 3,5-difluorophenyl group may enhance binding to protein targets through fluorine-protein interactions, including multipolar interactions and hydrogen bonding

  • Pyrazole Core: Provides a rigid scaffold that can participate in hydrogen bonding and π-stacking interactions with biological targets

  • Acetyl Group: Serves as a hydrogen bond acceptor and potential Michael acceptor for nucleophilic amino acid residues in proteins

  • Methyl Group: Contributes to hydrophobic interactions and influences the electronic properties of the pyrazole ring

Comparative Analysis with Related Compounds

Comparison with Other Pyrazole Derivatives

CompoundStructural DifferencesExpected Effect on Properties
1-[1-methyl-3-(oxan-4-yl)-1H-pyrazol-5-yl]ethan-1-oneDifferent substitution pattern; oxan-4-yl instead of difluorophenylLower lipophilicity; different hydrogen bonding pattern
1-[3-(Heptafluoropropyl)−1H-pyrazol-5-yl]ethan-1-oneMore extensive fluorination; different position of acetyl groupHigher lipophilicity; increased metabolic stability
1-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]ethan-1-oneTrifluoromethyl vs. difluorophenyl groupSmaller molecular size; different three-dimensional structure

Structure-Property Relationships

The properties of 1-[1-(3,5-Difluorophenyl)-3-methyl-1h-pyrazol-4-yl]ethanone differ from related compounds in several key aspects:

  • Lipophilicity: The 3,5-difluorophenyl group confers greater lipophilicity than simple alkyl substituents but less than compounds with more extensive fluorination

  • Metabolic Stability: The fluorine atoms are expected to enhance metabolic stability by blocking potential sites of oxidative metabolism

  • Binding Interactions: The specific arrangement of substituents creates a unique three-dimensional shape that would interact differently with biological targets compared to analogs with different substitution patterns

  • Solubility: The presence of the acetyl group provides some polar character, partially offsetting the lipophilicity introduced by the difluorophenyl group

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